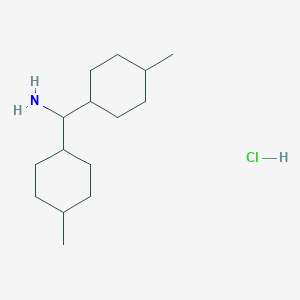
Bis(4-methylcyclohexyl)methanamine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Bis(4-methylcyclohexyl)methanamine;hydrochloride” likely refers to a compound that contains two 4-methylcyclohexyl groups attached to a central methanamine molecule, with a hydrochloride counterion .
Molecular Structure Analysis
The molecular structure of this compound would likely feature two 4-methylcyclohexyl groups attached to a central nitrogen atom, with a hydrogen atom also attached to the nitrogen to form the methanamine part of the molecule . The presence of the hydrochloride indicates that the compound is likely a salt, with the chloride ion balancing the positive charge on the nitrogen atom.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the presence of the hydrochloride salt. Generally, amines are polar compounds and can form hydrogen bonds, which would suggest that this compound is likely soluble in water .Wissenschaftliche Forschungsanwendungen
Environmental and Health Impacts of Bisphenols
Endocrine Disruption : Many studies have focused on bisphenols like BPA and their ability to act as endocrine disruptors. These chemicals can interfere with hormonal functions, potentially leading to reproductive health issues in both wildlife and humans. The mechanisms of action include agonist or antagonist interactions with nuclear receptors, influencing estrogenic and androgenic pathways (Bonefeld‐Jørgensen et al., 2007).
Reproductive Toxicity : Research has shown that exposure to bisphenols can adversely affect reproductive health, impacting fertility, early pregnancy, and in utero development. These effects are evident across multiple species, including humans, and highlight the significance of understanding the reproductive toxicity of chemicals like bisphenols (Cummings, 1997).
Epigenetic Effects : Bisphenols have been studied for their potential to cause epigenetic changes, which can affect gene expression and potentially lead to long-term health effects. These epigenetic mechanisms may play a role in how bisphenols exert their endocrine-disrupting effects, influencing health across generations (Kundakovic & Champagne, 2011).
Occupational Exposure : Studies have also focused on the health risks associated with occupational exposure to bisphenols, indicating that individuals in certain industries may face higher risks of adverse health effects due to increased exposure levels. The need for more comprehensive assessments of exposure and associated health effects in occupational settings has been emphasized (Ribeiro et al., 2017).
Eigenschaften
IUPAC Name |
bis(4-methylcyclohexyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N.ClH/c1-11-3-7-13(8-4-11)15(16)14-9-5-12(2)6-10-14;/h11-15H,3-10,16H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNYCVMTUDYWFGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)C(C2CCC(CC2)C)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.86 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(4-methylcyclohexyl)methanamine;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![diethyl 3-methyl-5-({[(4-(4-nitrophenyl)-5-{[(phenoxyacetyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)thiophene-2,4-dicarboxylate](/img/structure/B2808843.png)
![(4-Phenyloxan-4-yl)-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B2808844.png)
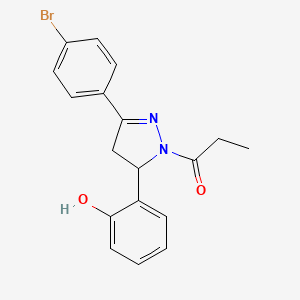
![2-(tert-butyl)-N-phenyl-2-(2-{[3-(trifluoromethyl)benzoyl]amino}benzoyl)-1-hydrazinecarboxamide](/img/structure/B2808847.png)
![N-Ethyl-N-[2-oxo-2-[[4-(trifluoromethyl)pyridin-3-yl]methylamino]ethyl]prop-2-enamide](/img/structure/B2808848.png)
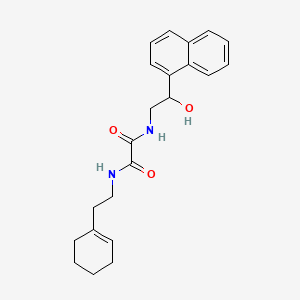
![7-Chloro-1-(3-methoxyphenyl)-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2808850.png)
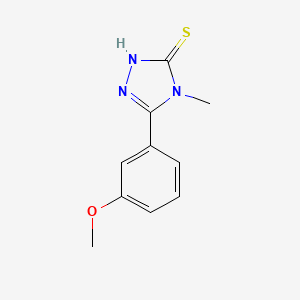
![N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)thiophene-2-carboxamide](/img/structure/B2808853.png)


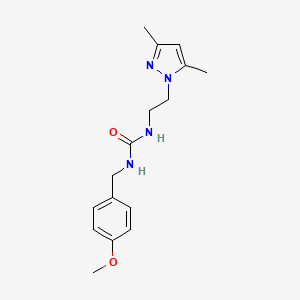
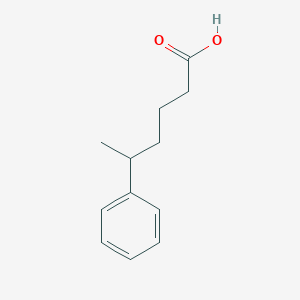
![2-ethoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B2808863.png)